4-Chloro-6-(cyclohexylmethyl)pyrimidine
Overview
Description
4-Chloro-6-(cyclohexylmethyl)pyrimidine (CCMP) is an organic chemical. It is a pyrimidine derivative, which is a class of compounds that contain a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms .
Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2. The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They inhibit the expression and activities of various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The structure-activity relationships (SARs) of numerous pyrimidines have been detailed, providing clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anti-Alzheimer's Agents
Pyrimidine scaffolds have shown promise as anti-Alzheimer's agents, reflecting the compound's synthesizing practicability and non-toxic nature. Researchers have investigated these compounds for their potential to decline or rehabilitate neurological disorders, emphasizing the need for further exploration into pyrimidine-based therapeutics for Alzheimer's disease (Das et al., 2021).
Anticancer Potential
The anticancer potential of pyrimidines in diverse scaffolds has been well-documented, with these compounds exerting cell-killing effects through various mechanisms. This indicates their potential to interact with different enzymes, targets, and receptors, positioning pyrimidines at the forefront of research as potential future drug candidates in cancer treatment (Kaur et al., 2014).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have been applied in optoelectronic materials, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the potential of pyrimidine derivatives in this field (Lipunova et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAUKCFLJHCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.